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Compound of Interest

Compound Name: Vanadium hydroxide

CAS No.: 102857-58-9

Cat. No.: B14338423

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure of

vanadium in the solid state. Vanadium's rich and varied chemistry, stemming from its multiple

accessible oxidation states, gives rise to a diverse array of structural motifs. Understanding

these structures is paramount for applications ranging from catalysis and materials science to

the design of novel therapeutic agents. This document synthesizes crystallographic data,

details experimental methodologies for structure determination, and presents visual workflows

to elucidate the processes involved in structural analysis.

The Coordination Landscape of Solid-State
Vanadium
Vanadium's solid-state structures are predominantly characterized by its +3, +4, and +5

oxidation states, each favoring distinct coordination geometries. The interplay between the

oxidation state, ligand field, and crystal packing forces dictates the ultimate molecular

architecture.
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Vanadium(III) (d²): Typically exhibits a preference for octahedral coordination, resulting in

complexes with a regular geometry. The V-O bond distances in hydrated vanadium(III) ions

are approximately 1.99 Å.[1]

Vanadium(IV) (d¹): The chemistry of vanadium(IV) is dominated by the stable vanadyl cation

(VO²⁺). This diatomic ion imposes a strong preference for square pyramidal or distorted

octahedral geometries. The V=O double bond is characteristically short (around 1.6 Å), while

the bond to the ligand trans to the oxo group is significantly elongated (2.0 - 2.6 Å).[2]

Equatorial bonds, cis to the vanadyl group, typically fall in the range of 1.80 to 2.12 Å.[2]

Vanadium(V) (d⁰): Vanadium(V) complexes often feature the dioxovanadium(V) cation

(VO₂⁺), which favors a distorted octahedral geometry with the two oxo groups in a cis

configuration.[1] It also readily forms polyoxovanadates, intricate clusters of corner- and

edge-sharing VOₓ polyhedra. In these structures, V-O bond lengths can vary significantly

depending on whether the oxygen is terminal, bridging, or part of a vanadyl group.

The diverse coordination environments of vanadium are not limited to oxides. Vanadium

halides, for instance, are known to form various binary and complex halides, many of which

adopt octahedral geometries.[3]

Quantitative Structural Data of Representative
Vanadium Compounds
The precise determination of bond lengths and angles is crucial for a complete understanding

of a compound's structure and reactivity. The following tables summarize key crystallographic

data for a selection of solid-state vanadium compounds, categorized by compound type.

Table 1: Vanadium Oxides
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Compound Space Group
V-O Bond Lengths
(Å)

Reference

VO Fm-3m 2.19 [4]

V₂O₃ R-3c
R1, R2, R3 (three

nearest neighbors)
[5]

V₂O₅ Pmmn 1.60 - 2.03 [6]

V₄O₉ -

Contains V⁴⁺ in

pyramidal VO₅ and

octahedral VO₆, and

V⁵⁺ in tetrahedral VO₄

coordination

[7]

Table 2: Vanadyl(IV) and Dioxovanadium(V) Complexes

Complex Type
Coordination
Geometry

Typical V=O
Bond Length
(Å)

Typical V-O
(equatorial)
Bond Length
(Å)

Typical V-O
(trans) Bond
Length (Å)

Vanadyl(IV)

(VO²⁺)

Square

Pyramidal /

Distorted

Octahedral

1.48 - 1.74 1.80 - 2.12 > 2.0

Dioxovanadium(

V) (VO₂⁺)

Distorted

Octahedral
1.6 (cis) 1.99 (cis to oxo)

2.20 (trans to

oxo)

Table 3: Polyoxovanadates
Cluster Type V-O Bond Type Bond Length Range (Å)

[V₆O₁₉]ⁿ⁻ (Lindqvist-type) V-O (terminal) ~1.6

V-O (bridging) 1.77 - 2.02

V-O (central) 2.14 - 2.36
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Experimental Protocols for Structural Elucidation
The determination of the solid-state structure of vanadium compounds relies heavily on

diffraction techniques. Single-crystal X-ray diffraction is the gold standard for obtaining precise

atomic coordinates, while powder X-ray and neutron diffraction are invaluable for characterizing

bulk materials and locating light atoms, respectively.

Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the most detailed structural information, including bond lengths, bond

angles, and the overall molecular packing in the crystal lattice.

Methodology:

Crystal Growth: High-quality single crystals are paramount. For organometallic vanadium

compounds, this often involves slow evaporation of a solvent, vapor diffusion, or liquid-liquid

diffusion, frequently under inert atmosphere due to the air and moisture sensitivity of many

vanadium complexes.

Crystal Mounting: A suitable single crystal (typically 30-300 microns in size) is mounted on a

goniometer head.[8]

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic

X-ray beam (commonly Mo Kα or Cu Kα radiation).[9] The crystal is rotated, and the

diffraction pattern is collected on a detector.[10] Low temperatures (e.g., 100 K) are often

used to minimize thermal vibrations of the atoms.[9]

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The initial positions of the atoms are determined using

direct or Patterson methods.[9] The structural model is then refined using a least-squares

minimization procedure to achieve the best fit between the observed and calculated

diffraction patterns.[9]

Powder X-ray Diffraction (PXRD)
PXRD is a powerful tool for phase identification, determination of lattice parameters, and for

studying crystalline materials that do not form suitable single crystals.
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Methodology:

Sample Preparation: The crystalline solid is finely ground to a homogeneous powder to

ensure a random orientation of the crystallites.

Data Collection: The powder sample is placed in a sample holder in a powder diffractometer.

A monochromatic X-ray beam is scanned over a range of angles (2θ), and the intensity of

the diffracted X-rays is recorded at each angle.

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is a fingerprint of the

crystalline phases present. For detailed structural analysis, Rietveld refinement is employed.

This method involves fitting a calculated diffraction pattern to the experimental data, allowing

for the refinement of structural parameters such as atomic positions, lattice parameters, and

site occupancies.

Neutron Diffraction
Neutron diffraction is particularly advantageous for locating light atoms, such as hydrogen, in

the presence of heavier atoms like vanadium, a task that is challenging for X-ray diffraction.

Methodology:

Neutron Source: The experiment requires a neutron source, typically a nuclear reactor or a

spallation source.[11]

Sample Preparation: Larger sample sizes are generally required for neutron diffraction

compared to SC-XRD.[11] For studies involving hydrogen, samples are often deuterated to

reduce incoherent scattering.[12]

Data Collection: A beam of neutrons is monochromatized and directed at the sample. The

scattered neutrons are detected by a position-sensitive detector.[13]

Data Analysis: The data analysis is similar to that of X-ray diffraction, with the resulting

diffraction pattern providing information about the crystal and/or magnetic structure. Rietveld

refinement is commonly used for powder neutron diffraction data.

Visualizing Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate the logical flow of the key

experimental techniques described above.

Sample Preparation Data Collection Data Analysis

Crystal Growth Crystal Selection & Mounting Diffractometer Setup X-ray Diffraction Data Collection Data Reduction & Integration Structure Solution (Direct/Patterson Methods) Structure Refinement (Least-Squares) Model Validation Final_Structure

Click to download full resolution via product page

Workflow for Single-Crystal X-ray Diffraction.

Sample Preparation Data Collection Data Analysis

Grinding to Fine Powder Sample Mounting Powder Diffractometer Setup Data Acquisition (2θ Scan) Phase Identification Rietveld Refinement Extraction of Structural Information Final_Parameters

Click to download full resolution via product page

Workflow for Powder X-ray Diffraction.

Sample Preparation Data Collection Data Analysis

Sample Synthesis (Deuteration if needed) Loading into Sample Can Instrument Setup (Neutron Source) Neutron Diffraction Data Collection Data Processing & Normalization Structure/Magnetic Structure Refinement Final Structural Model Structural_Insights

Click to download full resolution via product page

Workflow for Neutron Diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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